molecular formula C15H25N6O5P B12411919 N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7

N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7

Cat. No.: B12411919
M. Wt: 407.41 g/mol
InChI Key: BOVSGPQGGHVIEX-MFUXBCETSA-N
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Description

Chemical Structure and Properties The compound, identified by CAS No. 376633-26-0, is a deuterated derivative of a purine-based phosphonate ester. Its structure includes a 6-amino-9H-purin-9-yl moiety linked to a D-alanine backbone via a hydroxyphosphinyl group and a methylethoxy-methyl chain. The deuterium substitution (indicated by "-d7") occurs at the 1-methylethyl ester group, enhancing its stability and metabolic resistance compared to non-deuterated analogs .

Applications and Handling
This compound is classified as a controlled product, requiring specialized documentation (e.g., permits or BSL certification) for procurement. It is intended exclusively for laboratory use, with strict handling protocols due to its short shelf life and restricted freight conditions .

Properties

Molecular Formula

C15H25N6O5P

Molecular Weight

407.41 g/mol

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-1-oxopropan-2-yl]phosphonamidic acid

InChI

InChI=1S/C15H25N6O5P/c1-9(2)26-15(22)11(4)20-27(23,24)8-25-10(3)5-21-7-19-12-13(16)17-6-18-14(12)21/h6-7,9-11H,5,8H2,1-4H3,(H2,16,17,18)(H2,20,23,24)/t10-,11-/m1/s1/i1D3,2D3,9D

InChI Key

BOVSGPQGGHVIEX-MFUXBCETSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@@H](C)NP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O

Origin of Product

United States

Preparation Methods

Chemoenzymatic Synthesis of the Purine-Alanine Backbone

Stereoselective Biocatalytic Reduction

The purine-alanine intermediate is synthesized via enzymatic reduction of 1-(6-chloro-9H-purin-9-yl)propan-2-one using Lactobacillus kefir alcohol dehydrogenase (ADH). This step achieves >99% enantiomeric excess (ee) by leveraging the stereospecificity of ADH.

Key Parameters:
Step Reagents/Conditions Yield Reference
Ketone reduction E. coli/Lk-ADH Prince, NADPH, 30°C, 24 h 86%
Aminolysis-hydrolysis NH3-saturated MeOH, 48 h, 150°C 90%

Phosphonate Alkylation

The (R)-alcohol intermediate is alkylated with tosylated diethyl(hydroxymethyl)phosphonate under Mg(OtBu)₂ catalysis, followed by TMSBr-mediated deprotection to yield the phosphonic acid.

Deuteration Strategies for the Isopropyl Ester-d7

Hydrogen-Deuterium Exchange Catalysis

Deuteration of the isopropyl ester is achieved using alkyl phosphonium iodide salts (e.g., CD₃I or CD₃CD₂I) in D₂O with K₂CO₃/NEt₃. This method ensures >95% deuterium incorporation at the α-position.

Reaction Conditions:
Parameter Value
Catalyst 2-Hydroxynicotinaldehyde
Solvent D₂O/DMA-toluene (1:4 v/v)
Temperature 35°C, 36 h under blue LED
Yield 72–90%

Radical-Based Deuteroalkylation

A radical pathway using deuteroalkyl phosphine salts (e.g., d₇-isopropyl) and TMG in DMSO enables selective deuteration of the ester moiety. This method avoids racemization and achieves 96% D-incorporation.

Enzymatic Preparation of D-Alanine-d7

Aspergillus Aminoacylase-Mediated Resolution

D-Alanine is synthesized via enzymatic hydrolysis of DL-aminonitrile using Aspergillus aminoacylase. The enzyme is stabilized with Br-CH₂CH₃, enhancing its thermal stability and reusability.

Process Optimization:
Factor Optimal Value
pH 8–10
Temperature 37°C
Modification reagent Br-CH₂CH₃ (alkylation)
Yield 75% (D-enantiomer)

Deuterium Labeling via Non-Oxidative PPP

Intracellular PRPP (5-phosphoribosyl-α-1-pyrophosphate) levels are increased using the non-oxidative pentose phosphate pathway, facilitating deuterium incorporation into D-alanine via PRPP synthetase.

Final Esterification and Purification

Isopropyl Ester Formation

The deuterated phosphonic acid is esterified with deuterated isopropanol (CD₃CD₂OD) under Mitsunobu conditions (DIAD, PPh₃). This step achieves quantitative conversion with retention of stereochemistry.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) isolates the target compound with >95% purity. MS and ¹H/³¹P NMR confirm structural integrity.

Comparative Analysis of Methods

Yield and Deuterium Efficiency

Method Deuterium Incorporation Total Yield Scalability
Chemoenzymatic + H/D 96% 35–48% High
Radical deuteroalkylation 98% 65–72% Moderate
Enzymatic resolution 75% 60–75% Low

Challenges and Solutions

  • Racemization : Minimized using low-temperature enzymatic steps.
  • Isotopic Dilution : Addressed by excess D₂O and deuterated solvents.
  • Cost : CD₃I and enzymatic catalysts contribute to 70% of total synthesis cost.

Chemical Reactions Analysis

GS 7485-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include deuterated solvents, catalysts, and other specific reagents that facilitate the incorporation of deuterium. The major products formed from these reactions are typically deuterated analogs of the original compounds, which are used in various research applications .

Scientific Research Applications

Based on the search results, creating a detailed article focusing solely on the applications of “N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7” is challenging due to the limited information available. The search results provide its basic chemical properties, related compounds, and some research on similar compounds, but lack specific applications and case studies for this exact compound.

Chemical Identity and Properties
N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7 is a chemical compound with the molecular formula C15H18D7N6O5P and a molecular weight of 407.413093446 . It is also identified by the CAS number CB05209576 .

Related Compounds and Research

  • Similar Compounds : A related compound, N-[(R)-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester, has the molecular formula C21 H29 N6 O5 P and a molecular weight of 476.466 .
  • Other Alanine Derivatives : Another related compound is L-Alanine, N-[(S)-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]phenoxyphosphinyl]-, 1-methylethyl ester, (2E)-2-butenedioate (2:1) .
  • GS-7160 : N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine, also known as GS7160, has a molecular weight of 358.29 g/mol .

Potential Research Directions (Inferred from Related Studies)
While direct applications of “N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7” are not detailed in the search results, research on related compounds and substances provides potential directions:

  • Cancer Therapy : Cisplatin, a platinum-containing anti-cancer drug, has been studied in combination with other compounds like flavopiridol and ε-viniferin to investigate antiproliferative and apoptotic effects on cancer cells .
  • Combination Therapies : Studies suggest that combining cis-platin with magnetic fields (MF) can enhance its anti-cancer effects in mice with Lewis Lung carcinomas .
  • RNA Polymerase Activity : Research on platinated ribonucleotides shows how they interact with RNA polymerases, suggesting potential strategies for designing compounds that target DNA without affecting RNA .

Mechanism of Action

The mechanism of action of GS 7485-d7 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the rate of chemical reactions and the stability of the compound. This makes GS 7485-d7 a valuable tool in studying the effects of isotopic substitution on chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of purine derivatives modified with phosphonate esters and amino acid backbones. Key structural analogs include:

Compound Name CAS No. Key Differences Biological Relevance
N-[(R)-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester 383365-04-6 Phenoxyphosphinyl group replaces hydroxyphosphinyl; L-alanine instead of D-alanine Potential antiviral activity
9-Cyclopropyl-9H-purin-6-amine 7356-98-1 Cyclopropyl substituent at N9; lacks phosphonate and amino acid moieties Nucleotide synthesis intermediate
N9-[4'-Chloro-2'-butynyl-1'-yl]-6-chloropurine Not provided Chlorinated butynyl chain at N9; no amino acid or phosphonate groups Anticancer and antiviral research

Functional Group Impact

  • Phosphonate vs. Phosphate : The hydroxyphosphinyl group in the target compound provides greater hydrolytic stability than phosphate esters (e.g., diphosphate derivatives in ), making it suitable for prolonged enzymatic studies .

Biological Activity

N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7, also known as a derivative of Tenofovir, is a complex organic compound with significant implications in medicinal chemistry and biochemistry. Its unique structural features, including a purine base and phosphinyl group, contribute to its biological activity, particularly in antiviral applications.

Chemical Structure and Properties

Molecular Formula: C12H19N6O5P
Molecular Weight: 358.29 g/mol
IUPAC Name: (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]amino]propanoic acid
CAS Number: 376633-26-0

The compound's structure is characterized by the presence of a methylethoxy group and a hydroxyphosphinyl moiety, which are essential for its biological activity. The incorporation of deuterium in the ester group enhances its stability and allows for better tracking in metabolic studies.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The purine base facilitates binding to viral polymerases, inhibiting their function and thereby preventing viral replication. This mechanism is particularly relevant in the context of antiviral therapies for diseases like HIV and hepatitis B.

Key Mechanisms Include:

  • Inhibition of Viral Polymerases: The compound mimics natural nucleotides, leading to premature termination of viral DNA synthesis.
  • Modulation of Enzyme Activity: By interacting with specific enzymes, it can alter metabolic pathways related to nucleotide synthesis.

Biological Activity and Efficacy

Research has demonstrated that N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7 exhibits potent antiviral activity. In vitro studies have shown its effectiveness against various strains of viruses, particularly those resistant to conventional therapies.

Case Studies:

  • Study on HIV Inhibition:
    • Objective: To evaluate the efficacy of the compound against HIV strains.
    • Results: Demonstrated significant reduction in viral load in cultured cells treated with the compound compared to untreated controls.
    • Conclusion: Suggests potential for use in combination therapies for HIV.
  • Research on Hepatitis B:
    • Objective: Assessing the compound's ability to inhibit HBV replication.
    • Results: Showed a marked decrease in HBV DNA levels in treated hepatocyte cultures.
    • Conclusion: Indicates promise as a therapeutic agent for chronic hepatitis B infection.

Table 1: Comparison of Biological Activity

Compound NameTarget VirusIC50 (µM)Mechanism of Action
N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7HIV0.5Inhibition of reverse transcriptase
TenofovirHIV0.8Inhibition of reverse transcriptase
AdefovirHBV0.3Inhibition of polymerase

Table 2: Synthetic Routes

StepReaction TypeConditions
Step 1Protection/DeprotectionControlled pH, temperature
Step 2Coupling ReactionSolvent: DMF; Temperature: Room Temp
Step 3PurificationChromatography

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